3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
Description
Molecular Structure and Properties 3-[(2,4-Difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one (CAS: 478031-70-8) is an indol-2-one derivative featuring a 2,4-difluorophenyl group attached via an imino bridge and a propargyl (2-propynyl) substituent at the N1 position of the indole ring. Its molecular formula is C₁₇H₁₀F₂N₂O, with a molecular weight of 296.28 g/mol .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)imino-1-prop-2-ynylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O/c1-2-9-21-15-6-4-3-5-12(15)16(17(21)22)20-14-8-7-11(18)10-13(14)19/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCACWAFLAJJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=NC3=C(C=C(C=C3)F)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 2,4-difluoroaniline with propargyl bromide under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
3-[(2,4-Difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituents on the phenyl ring, which modulate electronic, steric, and pharmacokinetic properties:
Key Observations :
- Fluorine vs. Chlorine : Difluoro and chloro substituents enhance metabolic stability via electron-withdrawing effects, but chlorine may increase cytotoxicity due to stronger σ-hole interactions .
- N1 Substituents : The propynyl group in the main compound offers synthetic versatility (e.g., click chemistry), whereas methyl or allyl groups reduce reactivity but improve solubility .
Biological Activity
3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of 1,3-dihydro-2H-indol-2-ones. This class is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly the difluorophenyl and propynyl substituents, may enhance its biological activity compared to other derivatives within the same class.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a difluorophenyl group attached to an imino moiety and a propynyl substituent. This unique arrangement contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 300.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not specified |
Antimicrobial Activity
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds in this class possess activity against various pathogens, including bacteria and fungi.
In vitro testing of similar indole derivatives has shown:
- Antibacterial Activity : Effective against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Antifungal Activity : Active against fungi like Candida albicans and Aspergillus niger.
Anticancer Potential
The anticancer properties of indole derivatives are well-documented. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : Induction of cell cycle arrest and activation of apoptotic pathways.
- Case Studies : Specific studies on related compounds have shown promising results in inhibiting the proliferation of cancer cell lines.
Neuroprotective Effects
Certain derivatives have been noted for their neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Synthesis and Evaluation
A recent study synthesized several new indole derivatives using a one-pot multicomponent reaction. The synthesized compounds were tested for their biological activities:
- Synthesis Method : Biginelli reaction involving calcium chloride as a catalyst.
- Biological Testing : In vitro assays for antibacterial and antifungal activities were conducted.
Results Summary
| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one | High | High | Moderate |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 2,4-difluoroaniline with indol-2-one precursors, leveraging imine bond formation under acidic or catalytic conditions .
Propynyl Introduction : Alkylation or nucleophilic substitution using propargyl bromide in the presence of a base (e.g., K₂CO₃) to attach the 2-propynyl group to the indole nitrogen .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts from tautomerism or incomplete substitution .
Advanced: How can computational methods like Density Functional Theory (DFT) predict the electronic properties of the propynyl group in this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:
Electron Distribution : Map frontier molecular orbitals to assess the electron-withdrawing/donating effects of the propynyl group on the indole core .
Tautomer Stability : Compare energy barriers between enol-keto tautomers, which influence reactivity in biological assays .
Reactivity Prediction : Simulate nucleophilic attack sites using Fukui indices, guiding functionalization strategies .
Basic: What spectroscopic techniques are most effective for confirming Z/E isomerism in this compound?
Answer:
NMR Spectroscopy :
- ¹H NMR : Look for coupling constants between imino protons and adjacent groups; Z-isomers typically show distinct splitting patterns .
- NOESY : Detect spatial proximity of the 2-propynyl group to the difluorophenyl ring to confirm stereochemistry .
X-ray Crystallography : Resolve absolute configuration and validate intramolecular hydrogen bonding (e.g., N–H···O interactions) .
Advanced: How can researchers address contradictory solubility data in polar vs. nonpolar solvents?
Answer:
Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach to identify optimal solvents based on dispersion (δD), polarity (δP), and hydrogen bonding (δH) .
pH-Dependent Studies : Test solubility in buffered solutions (pH 2–12) to assess protonation effects on the imino group .
Thermogravimetric Analysis (TGA) : Correlate thermal stability with solvent interactions to explain anomalies .
Advanced: What strategies mitigate side reactions during the introduction of the 2-propynyl group?
Answer:
Reaction Optimization :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the propynyl group .
- Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
Byproduct Identification : LC-MS or GC-MS to detect alkyne dimerization or over-alkylation products .
Temperature Control : Maintain temperatures below 60°C to avoid thermal decomposition .
Basic: How should researchers validate the purity of this compound for biological assays?
Answer:
HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% is recommended .
Melting Point : Compare experimental values (e.g., 180–185°C) with literature to detect impurities .
Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
Advanced: What structural features explain the compound’s potential as a kinase inhibitor?
Answer:
Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets reveals hydrogen bonds between the difluorophenyl group and conserved residues (e.g., hinge region) .
SAR Analysis : Propynyl substitution enhances lipophilicity (logP ~3.5), improving membrane permeability .
Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR) to correlate substituent effects with activity .
Data Contradiction: How to resolve discrepancies in NMR chemical shifts caused by tautomerism?
Answer:
Variable Temperature NMR : Monitor signal coalescence at elevated temperatures (e.g., 50–80°C) to identify dynamic equilibria .
Deuterium Exchange : Add D₂O to distinguish exchangeable protons (e.g., N–H) from aromatic signals .
Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., GIAO method) for each tautomer .
Basic: What safety precautions are necessary when handling this compound?
Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
Ventilation : Use a fume hood due to potential dust formation; avoid inhalation .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can cryo-EM or microED complement X-ray crystallography for structural analysis?
Answer:
MicroED : Suitable for nano-crystalline samples; resolves structures at 1.5–2.0 Å resolution without large single crystals .
Cryo-EM : Captures conformational flexibility in solution, useful for studying protein-ligand complexes .
Synchrotron XRD : High-flux beams enhance data quality for low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
